molecular formula C11H10N2O B3255113 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one CAS No. 249639-95-0

1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one

Cat. No.: B3255113
CAS No.: 249639-95-0
M. Wt: 186.21 g/mol
InChI Key: SMBRAWKXAIEJEJ-UHFFFAOYSA-N
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Description

1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one is an aromatic ketone featuring an imidazole heterocycle, making it a valuable intermediate in medicinal chemistry and drug discovery research. The imidazole scaffold is a privileged structure in pharmacology, found in a wide range of therapeutic agents due to its ability to engage in hydrogen bonding and coordinate with various biological targets . This specific structural motif is of significant interest in developing novel bioactive molecules. Its primary research application is serving as a key synthon in multi-step organic synthesis, particularly in the construction of more complex chemical entities. For instance, structurally similar acetophenone-imidazole compounds are used as core precursors in synthesizing chalcone derivatives, which are then evaluated as potent and selective inhibitors of enzymes like monoamine oxidase (MAO) . Furthermore, compounds containing the imidazole nucleus are investigated for diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . Researchers utilize this compound to explore structure-activity relationships (SAR) and to optimize lead compounds in various therapeutic programs. This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(1H-imidazol-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)9-2-4-10(5-3-9)11-12-6-7-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRAWKXAIEJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591535
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249639-95-0
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Chemical Compound and Its Structural Analogues

Retrosynthetic Analysis of 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several disconnections can be proposed.

The most straightforward approach involves disconnecting the bonds that form the imidazole (B134444) ring. This leads back to three primary components: a 1,2-dicarbonyl compound (such as glyoxal), ammonia (B1221849), and 4-acetylbenzaldehyde (B1276866). This strategy is the basis of the classical Debus-Radziszewski imidazole synthesis.

An alternative disconnection targets the carbon-carbon bond between the imidazole ring and the phenyl group. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, between a 2-haloimidazole derivative and a 4-acetylphenylboronic acid (or corresponding organostannane). Conversely, modern C-H activation strategies might involve coupling an unsubstituted imidazole with a 4-haloacetophenone.

A third disconnection can be made at the acetyl group on the phenyl ring. This implies a late-stage functionalization, such as a Friedel-Crafts acylation of a 2-phenylimidazole (B1217362) precursor. This route requires careful consideration of regioselectivity, as acylation could potentially occur at different positions on the phenyl or imidazole rings.

Classical Synthetic Routes to the Chemical Compound Scaffold

Classical methods for constructing the core structure of this compound have been well-established, primarily revolving around the formation of the imidazole ring from acyclic precursors.

The Debus-Radziszewski imidazole synthesis is a powerful and long-standing multicomponent reaction for preparing substituted imidazoles. wikiwand.comwikipedia.org It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. scribd.comslideshare.net To synthesize the scaffold of the target molecule, 4-acetylbenzaldehyde serves as the aldehyde component, which condenses with a dicarbonyl like glyoxal (B1671930) or benzil (B1666583) in the presence of an ammonia source, typically ammonium (B1175870) acetate (B1210297). tandfonline.comrsc.org

The reaction is generally believed to occur in two main stages. wikiwand.comscribd.com First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. wikiwand.comscribd.com This intermediate then condenses with the aldehyde to cyclize and form the imidazole ring. wikiwand.comscribd.com While effective and used commercially, this classic method often suffers from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and extended reaction times, which can lead to moderate yields. mdpi.com

The phenyl-ethanone group can be incorporated into the final molecule either by using a pre-functionalized starting material or by modifying a pre-formed imidazole scaffold.

The most direct classical strategy involves using 4-acetylbenzaldehyde as a key starting material in a multicomponent reaction like the Debus-Radziszewski synthesis, as described above. This incorporates the desired moiety from the outset.

Alternatively, the acetophenone (B1666503) group can be introduced onto a 2-phenylimidazole core via electrophilic aromatic substitution. The Friedel-Crafts acylation is a primary example, where 2-phenylimidazole could be reacted with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govresearchgate.net This method is analogous to the industrial production of acetophenone from benzene (B151609). nih.gov However, controlling the regioselectivity can be challenging, with potential for substitution at various positions on the phenyl ring or reaction with the nitrogen atoms of the imidazole ring. Another classical approach could involve the oxidation of a 2-(4-ethylphenyl)imidazole precursor, mirroring the industrial oxidation of ethylbenzene (B125841). nih.gov

Modern Synthetic Strategies and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods. These modern strategies often employ catalysis and alternative energy sources to improve reaction outcomes. nih.govresearchgate.net

A wide array of catalysts has been developed to improve the synthesis of substituted imidazoles. These catalysts often allow for milder reaction conditions, shorter reaction times, and higher yields compared to classical methods. Examples include metal catalysts such as copper and rhodium complexes, organic-chemistry.org as well as heterogeneous catalysts like ZSM-11 zeolites, which can be easily recovered and reused. nih.gov Ionic liquids have also emerged as effective green catalysts and solvents for imidazole synthesis. organic-chemistry.orgtandfonline.com

For the synthesis of the acetophenone moiety, modern catalytic methods often focus on the oxidation of ethylbenzene derivatives. nih.gov Highly selective hydrodeoxygenation of substituted acetophenones using bimetallic nanoparticle catalysts, such as Fe₂₅Ru₇₅@SILP (Supported Ionic Liquid Phase), represents a versatile pathway for producing related alkyl phenols and anilines, showcasing the power of modern catalysis in functional group transformations. rsc.orgd-nb.info

Table 1: Comparison of Catalytic Methods for Substituted Imidazole Synthesis

Catalyst Substrates Conditions Yield (%) Reference(s)
Zn(OAc)₂·2H₂O Benzil, Aldehyde, NH₄OAc Solvent-free, 70°C Moderate to Excellent researchgate.net
Ionic Liquid [H-NP]HSO₄ Diketone, Aldehyde, NH₄OAc Not specified 88-96 tandfonline.com
ZSM-11 Zeolite Benzil, Aldehyde, Aniline, NH₄OAc Solvent-free Excellent nih.gov
Copper(II) chloride Terminal Alkyne, Amidine O₂, Na₂CO₃, Pyridine Good organic-chemistry.org
Rhodium(II) acetate 1-Sulfonyl triazole, Nitrile Not specified Good to Excellent organic-chemistry.org
Lemon Juice Benzil, Aldehyde, NH₄OAc Ethanol (B145695), Reflux Good researchgate.net

The application of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of heterocyclic compounds, including imidazoles. These green chemistry techniques significantly accelerate reaction rates, reduce energy consumption, and often lead to higher product yields and purity. researchgate.netresearchgate.net

Microwave-assisted synthesis has been shown to dramatically shorten reaction times for imidazole formation from hours to mere minutes. jetir.org For example, the one-pot synthesis of 2,4,5-triphenyl imidazoles can be achieved in 1-3 minutes under microwave irradiation using glacial acetic acid as a catalyst. jetir.org This rapid and efficient heating method has been successfully applied to a wide variety of imidazole derivatives. derpharmachemica.comniscpr.res.inasianpubs.org

Ultrasonic irradiation (Sonochemistry) provides another powerful green tool. The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates reaction rates, often at lower temperatures than conventional heating. mdpi.comdntb.gov.ua The Debus-Radziszewski reaction, when performed under ultrasonic irradiation, shows improved yields and shorter reaction times. mdpi.com Studies have demonstrated that ultrasound-assisted reactions can increase yields from a range of 38-86% (conventional) to 73-98% (ultrasound) while cutting reaction times from over two hours to under one hour. mdpi.com This method has proven effective for various imidazole syntheses, highlighting its advantages in creating more sustainable chemical processes. tandfonline.comrsc.org

Table 2: Comparison of Conventional and Green Energy Sources in Imidazole Synthesis

Method Catalyst Reaction Time Yield (%) Reference(s)
Conventional Heating Ionic Liquid 120-190 min 38-86 mdpi.com
Ultrasonic Irradiation Ionic Liquid 35-60 min 73-98 mdpi.com
Conventional Heating N-alkylation (no catalyst) 48-96 hours ~85-90 rsc.org
Ultrasonic Irradiation N-alkylation (no catalyst) 1-2 hours ~90-95 rsc.org
Conventional Heating Glacial Acetic Acid Several hours Lower jetir.org
Microwave Irradiation Glacial Acetic Acid 1-3 min High (e.g., 95%) jetir.org

Synthesis of Structure-Activity Relationship (SAR) Focused Analogues of the Chemical Compound

The exploration of the chemical space around this compound is crucial for understanding its pharmacological potential and for the design of new, more potent and selective molecules. This involves systematic modifications at three key positions: the imidazole ring, the phenyl ring, and the ethanone (B97240) side chain.

Modifications on the Imidazole Ring

Substitutions at the N-1 and C-2 positions of the imidazole ring have been explored to probe the active site entrance of target enzymes. For instance, in a study on 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), the introduction of substituents at the N-1 position, such as a methyl or a benzyl (B1604629) group, resulted in a loss of inhibitory activity. This finding suggests that an unsubstituted N-1 nitrogen is critical for binding to the heme iron of the enzyme. Conversely, substitution at the N-3 position with a benzyl group was well-tolerated, yielding a compound with potency comparable to the unsubstituted parent molecule. nih.gov This indicates that the N-3 position is a viable point for modification to enhance interactions with the active site entrance. nih.gov

Furthermore, the introduction of functional groups at the C-2 position of the imidazole ring has been investigated. For example, the synthesis of 2-(α-substituted-amidoalkyl)-imidazoles has been achieved through the addition of imidazolium (B1220033) ylides to electron-deficient imines, offering a method to incorporate the imidazole nucleus into amine-containing substrates under mild conditions. colab.ws

The following table summarizes the impact of various substitutions on the imidazole ring of 4-phenyl-imidazole analogues on IDO inhibition:

CompoundN-1 SubstitutionC-2 SubstitutionN-3 SubstitutionIC50 (µM)
4-PIHH48
19CH₃HN.I.
20PhCH₂HN.I.
23H₂N(CH₂)₂HN.I.
24H₂N(CH₂)₃HN.I.
29HHOCH₂N.I.
30H(H₃C)NHCH₂N.I.
27HPhCH₂32
N.I. = no inhibition. Data sourced from a study on 4-phenyl-imidazole derivatives. nih.gov

Substitutions on the Phenyl Ring

The phenyl ring of 2-phenyl-imidazole derivatives presents a versatile platform for introducing a wide range of substituents to modulate the electronic properties and steric profile of the molecule. These modifications can lead to enhanced binding affinity and selectivity for biological targets.

A common strategy for synthesizing analogues with substituted phenyl rings is the Debus-Radziszewski imidazole synthesis, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgresearchgate.net This method allows for the incorporation of various substituted benzaldehydes to generate a library of 2-aryl-imidazoles. For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved with good yields using a variety of ortho-, meta-, and para-substituted aromatic aldehydes. ias.ac.inijprajournal.com

In the context of developing inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP-1), SAR studies on 2-phenyl-1H-benzo[d]imidazole derivatives have shown that the introduction of specific substituents on the phenyl ring can significantly enhance inhibitory activity. For instance, the introduction of strong electronegative groups, such as a furan (B31954) ring or halogen atoms, in the side chain of the benzimidazole (B57391) scaffold has been shown to improve inhibitory activity. nih.gov

A study on 4-acetylphenylamine-based imidazole derivatives involved the reaction of 1-(4-aminophenyl)ethan-1-one with various α-haloketones, leading to a series of analogues with different substituents on the phenyl ring. nih.gov The yields for these reactions were generally high, ranging from 65% to 88%. nih.gov

The table below presents a selection of synthesized 1-(4-(4-aryl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one analogues with substitutions on the pendant phenyl ring and their corresponding yields. nih.gov

CompoundAryl SubstituentYield (%)
8 Phenyl65
9 4-Fluorophenyl70
10 4-Chlorophenyl88
11 4-Hydroxyphenyl78

Alterations at the Ethanone Side Chain

Modification of the ethanone side chain of this compound provides another avenue for exploring SAR. Alterations at this position can influence the molecule's solubility, metabolic stability, and interaction with the target protein.

One common modification is the transformation of the ketone functionality into other chemical groups. For example, the ketone can be converted into an oxime. In a study of 4-acetylphenylamine-based imidazole derivatives, a diketoxime was synthesized from 2-((4-acetylphenyl)amino)-1-phenylethan-1-one in high yield (87%) by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of sodium acetate. nih.gov This reaction demonstrates a straightforward method for modifying the ethanone side chain. nih.gov

Another significant alteration is the reduction of the ketone to an alcohol or its conversion to an amine. For instance, the synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a structural analogue where the ketone is replaced by an amine, has been reported. bldpharm.com This transformation can introduce a chiral center and a basic nitrogen atom, which can lead to new interactions with biological targets.

Furthermore, the entire ethanone side chain can be replaced with other functional groups. For example, the Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4'-methylacetophenone (B140295) yields a chalcone (B49325) derivative, (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, in good yield (75%). mdpi.com This reaction extends the side chain and introduces a reactive α,β-unsaturated carbonyl system.

Optimization of Reaction Conditions and Yields for Enhanced Production of the Chemical Compound

The efficient and scalable synthesis of this compound and its analogues is critical for their further development. Optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, can significantly improve reaction yields and purity of the final product.

The Debus-Radziszewski reaction is a versatile method for the synthesis of polysubstituted imidazoles. wikipedia.orgresearchgate.net Various catalysts have been employed to improve the efficiency of this reaction. For example, lactic acid has been used as a biodegradable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles at 160°C, resulting in good yields. ijprajournal.com Silicotungstic acid (7.5 mol%) has also been shown to be an effective catalyst for the condensation of benzil/benzoin, ammonium acetate, and aromatic aldehydes in ethanol at reflux temperature. ijprajournal.com Microwave irradiation has been utilized to accelerate the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, often leading to excellent yields in shorter reaction times. ijprajournal.comrowan.edu

In the synthesis of 4-acetylphenylamine-based imidazole derivatives, the reaction of 4'-aminoacetophenone (B505616) with α-haloketones was carried out in a refluxing mixture of propan-2-ol and water (1:2) for 3 hours, affording the desired products in high yields of 85-94%. nih.gov Further derivatization to form an oxime was achieved in 87% yield by heating with hydroxylamine hydrochloride and sodium acetate in propan-2-ol for 2 hours. nih.gov

The synthesis of the isomeric compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, has been achieved by reacting imidazole with p-chloroacetophenone in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at 100°C for 24 hours. nih.gov While this produces the N-substituted isomer, it highlights the importance of regiocontrol in the synthesis of such compounds.

The following table summarizes the reaction conditions and yields for the synthesis of various imidazole derivatives related to the target compound.

Reaction TypeReactantsCatalyst/SolventConditionsYield (%)Reference
Imidazole Formation4'-Aminoacetophenone, α-haloketonesPropan-2-ol/WaterReflux, 3h85-94 nih.gov
Oxime Formation2-((4-Acetylphenyl)amino)-1-phenylethan-1-one, Hydroxylamine HClSodium Acetate/Propan-2-olReflux, 2h87 nih.gov
Thioimidazole Formation2-((4-Acetylphenyl)amino)-1-arylethan-1-ones, KSCNAcetic AcidReflux, 3h65-88 nih.gov
Chalcone Synthesis4-(1H-Imidazol-1-yl)benzaldehyde, 4'-MethylacetophenoneNaOH/MethanolRoom Temp, 2h75 mdpi.com

Advanced Structural Elucidation and Conformational Analysis of the Chemical Compound

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of a compound. High-resolution techniques provide precise information on connectivity, molecular weight, and the nature of chemical bonds.

Advanced NMR (Nuclear Magnetic Resonance) Spectroscopy for Stereochemical and Tautomeric Studies

Advanced NMR spectroscopy is a powerful tool for unambiguously determining molecular structure and exploring dynamic processes such as tautomerism. For 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one, both ¹H and ¹³C NMR would provide primary structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and imidazole (B134444) rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The protons on the para-substituted phenyl ring would likely appear as two distinct doublets. The imidazole protons would present signals whose chemical shifts and coupling constants would confirm the 2-substitution pattern. The N-H proton of the imidazole ring would typically appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct resonances for the carbonyl carbon, the methyl carbon, and the various aromatic carbons. The chemical shift of the carbonyl carbon would be characteristic of a ketone.

Tautomerism: The imidazole ring can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms. Advanced NMR techniques, such as variable-temperature NMR or 2D NMR experiments (e.g., HSQC, HMBC), could be employed to study this potential tautomeric equilibrium. The rate of proton exchange between the nitrogen atoms would influence the appearance of the N-H and imidazole C-H signals. In many 2-aryl-imidazoles, this exchange is rapid at room temperature, leading to averaged signals.

A representative table of expected NMR chemical shifts is presented below, based on analyses of similar structures. Actual experimental values may vary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Acetyl CH₃~2.6~26-27
Carbonyl C=O-~197
Phenyl C-H (ortho to acetyl)~8.0~129
Phenyl C-H (ortho to imidazole)~7.8-7.9~127
Imidazole C4/C5-H~7.1-7.3~120-128
Imidazole N-HBroad, variable-

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O), the calculated exact mass is 186.0793 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 187.0866, confirming its elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃) from the molecular ion to form a stable acylium ion.

Cleavage of the acetyl group leading to a fragment corresponding to the 2-(4-aminophenyl)imidazole cation.

Fission of the imidazole ring , a characteristic fragmentation for this class of compounds.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands.

A strong, sharp absorption band around 1680-1660 cm⁻¹ corresponding to the C=O stretching vibration of the aryl ketone.

N-H stretching vibrations from the imidazole ring, typically appearing as a broad band in the 3200-2500 cm⁻¹ region due to hydrogen bonding.

C=N and C=C stretching vibrations from the imidazole and phenyl rings in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations from the aromatic rings and the methyl group appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ , respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to show strong Raman signals.

Table 2: Key Predicted Infrared Absorption Bands
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Imidazole)Stretching3200-2500 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Methyl)Stretching2950-2850
C=O (Ketone)Stretching1680-1660 (strong)
C=N, C=C (Aromatic Rings)Stretching1600-1450

X-ray Crystallography of the Chemical Compound and its Co-Crystals/Salts

Determination of Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal. The conformation of this compound in the solid state would be influenced by the rotational freedom around the single bond connecting the phenyl and imidazole rings.

Studies on similar 2-phenylimidazole (B1217362) derivatives show that the two rings are typically not coplanar. acs.orgnih.govnih.gov A significant dihedral angle between the planes of the phenyl and imidazole rings is expected, which minimizes steric hindrance. The acetyl group would lie in the plane of the phenyl ring to maximize conjugation. The crystal packing would likely be dense, driven by the optimization of intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline phenylimidazoles is primarily governed by a network of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bond between the N-H group of the imidazole ring of one molecule and the lone pair on the non-protonated nitrogen atom of an adjacent molecule (N-H···N). This interaction is a hallmark of imidazole-containing crystal structures and typically leads to the formation of infinite chains or discrete catemeric motifs. acs.orgnih.govnih.gov Weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal lattice.

Polymorphism and Co-crystallization Studies

The ability of a chemical compound to exist in more than one crystalline form is known as polymorphism. These different crystalline structures, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and bioavailability, which are of critical importance in the pharmaceutical industry. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the potential for polymorphic behavior can be inferred from the structural characteristics of the molecule and studies on related imidazole-containing compounds. The presence of both hydrogen bond donors (the N-H group of the imidazole ring) and acceptors (the carbonyl oxygen and the second nitrogen of the imidazole ring) suggests that various intermolecular hydrogen bonding motifs are possible, which could lead to the formation of different crystal packing arrangements.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a neutral guest molecule, known as a coformer, in the crystal lattice. This approach has been widely used to enhance the solubility and stability of active pharmaceutical ingredients. researchgate.net Imidazole-based compounds are known to form co-crystals with various coformers, often through hydrogen bonding interactions between the imidazole ring and functional groups on the coformer molecule. iucr.org Given the hydrogen bonding capabilities of this compound, it is a promising candidate for co-crystallization studies. Potential coformers could include carboxylic acids, amides, and other molecules with complementary hydrogen bonding sites. The formation of co-crystals would be expected to alter the physical properties of the parent compound.

Table 1: Potential Hydrogen Bonding Interactions in Polymorphs and Co-crystals of this compound

Interaction TypeDonorAcceptorPotential Impact on Crystal Packing
Intermolecular Hydrogen BondImidazole N-HCarbonyl C=OFormation of chains or dimers
Intermolecular Hydrogen BondImidazole N-HImidazole NFormation of catemeric chains
Intermolecular Hydrogen Bond (with coformer)Imidazole N-HCoformer Acceptor (e.g., Carboxylate O)Formation of new supramolecular synthons
Intermolecular Hydrogen Bond (with coformer)Coformer Donor (e.g., Carboxylic Acid O-H)Imidazole N or Carbonyl C=OAlteration of crystal lattice and physical properties

Conformational Dynamics of the Chemical Compound in Solution

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility in solution. For this compound, rotation around the single bonds connecting the phenyl ring, the imidazole ring, and the ethanone (B97240) group allows the molecule to adopt various conformations. Understanding these conformational dynamics is crucial for predicting its interactions with biological targets.

Dynamic Spectroscopic Studies (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as conformational changes that occur on the NMR timescale. ox.ac.ukmdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the energy barriers between different conformations. researchgate.net For this compound, VT-NMR studies could be employed to probe the rotational barriers around the C-C bond connecting the phenyl and imidazole rings, as well as the C-C bond of the ethanone group. At low temperatures, the rotation around these bonds may be slow enough to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of the coalescence temperature and the line shapes of the signals can provide quantitative data on the activation energies for these conformational changes.

Computational Conformational Search Methodologies

In conjunction with experimental techniques like VT-NMR, computational methods are invaluable for exploring the conformational landscape of a molecule. Conformational search methodologies, such as molecular mechanics or density functional theory (DFT) calculations, can be used to identify low-energy conformations and to calculate the energy barriers between them. For this compound, a systematic conformational search would likely reveal several stable conformers differing in the relative orientations of the phenyl and imidazole rings. The planarity of these aromatic rings and the potential for steric hindrance between them will be key factors in determining the preferred conformations. Computational studies on related bis-imidazolone compounds have shown a tendency for the formation of π-π stacking interactions between aromatic rings, which could also influence the conformational preferences of this molecule. sciforum.net

Table 2: Predicted Low-Energy Conformers of this compound

ConformerDihedral Angle (Phenyl-Imidazole)Relative Energy (kcal/mol)Key Features
Planar~0°HigherSteric hindrance between ortho hydrogens
Twisted~30-60°LowerMinimized steric repulsion
Perpendicular~90°HigherLoss of potential conjugation

Tautomerism and Prototropic Equilibria of the Imidazole Moiety within the Chemical Compound Structure

The imidazole ring of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This phenomenon, known as prototropic tautomerism, is a characteristic feature of many nitrogen-containing heterocyclic compounds. encyclopedia.pubencyclopedia.pub The position of the tautomeric equilibrium can be influenced by various factors, including the electronic nature of the substituents on the imidazole ring, the solvent, and the temperature. rsc.org In the case of 2-phenylimidazole, a closely related structure, the tautomeric equilibrium has been a subject of study. nih.gov

The two possible tautomers of the imidazole moiety in this compound are the 1H- and 3H-tautomers. The electronic properties of the 4-(ethanoyl)phenyl substituent at the 2-position of the imidazole ring will play a significant role in determining the relative stability of these two forms. The presence of the electron-withdrawing acetyl group on the phenyl ring can influence the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen atom, thereby shifting the tautomeric equilibrium. Spectroscopic techniques such as NMR and IR, as well as computational chemistry, are powerful tools for studying these equilibria. researchgate.netresearchgate.net For instance, the chemical shifts of the imidazole ring protons and carbons in the NMR spectrum would be expected to be different for the two tautomers.

Supramolecular Assembly and Self-Association Behavior of the Chemical Compound

The ability of molecules to self-assemble into well-defined, non-covalently bonded structures is a fundamental concept in supramolecular chemistry. nih.govresearchgate.net The structural features of this compound, particularly the presence of hydrogen bond donor and acceptor sites and aromatic rings, suggest a propensity for supramolecular assembly and self-association. researchgate.net The N-H group of the imidazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of the imidazole and the carbonyl oxygen of the ethanone group can act as hydrogen bond acceptors. These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex networks in the solid state and in solution.

Furthermore, the phenyl and imidazole rings can participate in π-π stacking interactions, which are another important driving force for self-assembly. The combination of hydrogen bonding and π-π stacking can lead to the formation of highly ordered supramolecular architectures. The self-association behavior of this compound in solution could be investigated using techniques such as concentration-dependent NMR spectroscopy or vapor pressure osmometry. Understanding the supramolecular chemistry of this compound is not only of fundamental scientific interest but may also have implications for its formulation and material properties.

Computational and Theoretical Studies of the Chemical Compound

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Analysis of the frontier molecular orbitals and the electrostatic potential surface provides a map of the molecule's electronic behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govmasterorganicchemistry.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a molecule like 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one, the HOMO is expected to be distributed over the electron-rich imidazole (B134444) and phenyl rings, while the LUMO would likely be centered on the electron-withdrawing acetyl group and the π-system. Theoretical calculations, typically using Density Functional Theory (DFT), would precisely map the electron density distribution of these orbitals.

Table 1: Hypothetical Frontier Orbital Properties (Note: The following data is illustrative for a typical imidazole derivative and not based on a specific study of this compound)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -2.0

A calculated energy gap of this magnitude would indicate a relatively stable molecule. ppor.az The precise values are highly dependent on the computational method and basis set used. semanticscholar.org

Electrostatic Potential Surface Analysis and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the charge distribution, with different colors representing different potential values.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be located around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms bonded to the imidazole nitrogen and the carbon atom of the carbonyl group are expected to be in these regions.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis. nih.govresearchgate.net

Quantum Chemical Calculations for the Chemical Compound

Quantum chemical calculations are essential for obtaining detailed information about the geometric and electronic structure of molecules, as well as for predicting their spectroscopic properties.

Density Functional Theory (DFT) Studies for Optimized Geometries, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-to-large sized molecules. researchgate.net A common functional used for such studies is B3LYP, often paired with a basis set like 6-31G(d,p). semanticscholar.orgresearchgate.net

Optimized Geometries: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule by minimizing its energy. This provides precise data on bond lengths, bond angles, and dihedral angles. For instance, crystal structure analysis of a related isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, has provided experimental geometric parameters that can be used to benchmark theoretical calculations. nih.govresearchgate.net

Table 2: Representative Calculated Geometric Parameters from DFT (Note: This data is illustrative and based on typical values for similar structures, not a direct calculation on the target compound.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (phenyl) 1.39 120.0 0.0
C-N (imidazole) 1.38 108.0 -
C=O 1.23 - -

Energetics: DFT can calculate the total energy of the molecule, which is crucial for determining its stability relative to other isomers or conformers.

Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be predicted using DFT. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.govmdpi.com

Ab Initio Methods for High-Accuracy Calculations on Model Systems

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. tandfonline.com While computationally more intensive than DFT, they can provide higher accuracy, especially for smaller molecules or simplified model systems. researchgate.nettandfonline.com For a molecule like this compound, ab initio calculations might be performed on a model system, such as 2-phenyl-1H-imidazole, to meticulously study the electronic effects of the phenyl-imidazole interaction without the computational burden of the acetyl group.

Molecular Dynamics Simulations for the Chemical Compound

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. uq.edu.au By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, interactions with solvent molecules, and the stability of molecular complexes. rsc.orgrsc.org

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its behavior over a period of nanoseconds. Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions: To understand the solvation structure around specific atoms or functional groups.

Such simulations are particularly valuable for understanding how the molecule behaves in a biological environment, for instance, when studying its potential interaction with a protein target. rsc.org The Automated Topology Builder (ATB) is a resource that can facilitate the development of force fields necessary for such simulations. uq.edu.au

Solvent Effects on Conformation and Dynamics

The influence of solvents on the three-dimensional structure (conformation) and movement (dynamics) of a molecule is a critical area of computational study. For phenyl-imidazolyl ethanone (B97240) derivatives, solvents can significantly affect stability and intermolecular interactions through mechanisms like hydrogen bonding.

Computational methods, such as Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), can be used to simulate how the conformation of a molecule like this compound might change in different solvents. tcichemicals.com These models can predict shifts in spectroscopic signatures (like NMR and vibrational frequencies) and calculate the energetic behavior of the compound in various solvent media, providing a deeper understanding of its dynamics in solution. tcichemicals.commdpi.com

Crystal and Refinement Data for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone Monohydrate
ParameterValue
Molecular FormulaC₁₁H₁₀N₂O·H₂O
Molecular Weight204.23
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.7599 (6)
b (Å)8.0885 (8)
c (Å)9.7168 (9)
α (°)90.350 (3)
β (°)106.731 (3)
γ (°)99.486 (3)
Temperature (K)173
R-factor0.036

Interactions with Model Biological Environments (e.g., Membrane Mimics)

Molecular dynamics (MD) simulations are a powerful tool for this purpose. uni-saarland.deresearchgate.net In a typical MD simulation, a model of the compound would be placed in a system containing a lipid bilayer (a mimic of a cell membrane, such as dipalmitoylphosphatidylcholine - DPPC) and water molecules. researchgate.net The simulation calculates the forces between all atoms and tracks their movements over time, revealing how the compound approaches, inserts into, and potentially permeates the membrane. uni-saarland.deresearchgate.net

These simulations can yield a Potential of Mean Force (PMF) profile, which describes the energy changes as the molecule moves across the membrane. This profile helps predict the permeability of the compound and identifies the most energetically favorable locations within the lipid bilayer. uni-saarland.de Such studies are vital for assessing the bioavailability of drug candidates long before clinical trials. researchgate.net

Predictive Modeling for Structure-Activity Relationships (SAR)

Predictive modeling for Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery. It uses computational techniques to correlate the chemical structure of a series of compounds with their biological activity. By identifying which molecular features enhance or diminish activity, SAR models guide the design of new, more potent, and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov For a series of derivatives of this compound, a QSAR study would involve several key steps:

Data Set Preparation: A series of related compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is typically divided into a training set for building the model and a test set for validating it. tandfonline.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include electronic (e.g., Hammett constants), steric (e.g., molar refractivity), hydrophobic (e.g., logP), and topological indices. nih.govresearchgate.net

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN) are used to build an equation that correlates a selection of descriptors with the biological activity. nih.govnih.govtandfonline.com

Validation: The model's predictive power is rigorously tested using the compounds in the test set and statistical metrics like the cross-validated correlation coefficient (q²). tandfonline.com

A QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, for example, revealed that the cytotoxicity was influenced by the lipophilicity of substituents and the presence of electron-withdrawing groups. nih.gov Such insights are invaluable for rationally designing new compounds.

Examples of Molecular Descriptors Used in QSAR Studies
Descriptor TypeExample DescriptorProperty Represented
ElectronicHammett sigma (σ)Electron-donating/withdrawing nature of a substituent.
HydrophobiclogPLipophilicity or hydrophobicity of the molecule.
StericMolar Refractivity (MR)Volume and polarizability of a substituent.
TopologicalChi Indices (χ)Molecular size, shape, and degree of branching.
Quantum ChemicalLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron affinity.

Ligand-Based and Structure-Based Virtual Screening Methodologies for Target Interaction Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, which is often determined by X-ray crystallography. The core of SBVS is molecular docking , where candidate molecules are computationally placed into the binding site of the target. researchgate.netmdpi.com A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for further testing. mdpi.com This approach has been successfully used to identify inhibitors for numerous targets, including various kinases. nih.govmyeventflo.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. One common LBVS method is pharmacophore modeling . A pharmacophore is an abstract representation of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with the target. uq.edu.au This model is then used as a 3D query to search compound databases for molecules that match these features.

For a compound like this compound, both methods could be applied. If a target kinase was identified, its crystal structure could be used for a docking-based SBVS campaign to find similar but more potent inhibitors. Alternatively, if a set of known active imidazole-containing inhibitors existed, a pharmacophore model could be built to discover novel scaffolds.

Investigation of Reaction Mechanisms and Pathways via Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. Methods like Density Functional Theory (DFT) can be used to map the entire potential energy surface of a reaction.

For the synthesis of this compound or its derivatives, computational studies could be employed to:

Model Reactant and Product Structures: Optimize the geometries of starting materials, intermediates, and final products.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. researchgate.net

Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies, which helps in predicting reaction feasibility and rates. researchgate.net

Analyze Reaction Pathways: Compare different possible mechanisms to determine the most likely pathway. For instance, the synthesis of related imidazole-containing chalcones via Claisen-Schmidt condensation has been reported. nih.gov A computational study could model the steps of this base-catalyzed reaction, clarifying the role of each reactant and the nature of the transition states.

These theoretical investigations can rationalize experimental observations, predict the outcome of new reactions, and guide the optimization of reaction conditions to improve yields and selectivity.

Mechanistic Investigations of the Chemical Compound’s Biological Interactions

Identification and Characterization of Molecular Targets

No specific molecular targets for 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one have been identified or characterized in published research. While the broader class of imidazole-containing compounds is known to interact with various biological targets, data pinpointing the specific proteins, enzymes, or receptors that bind to this particular molecule are not available.

Enzyme Binding and Inhibition Mechanisms (e.g., Kinetic and Allosteric Modulation Studies)

There are no available studies detailing the binding of this compound to any specific enzymes. Research on its potential inhibitory or modulatory effects, including kinetic analyses to determine mechanisms such as competitive, non-competitive, or allosteric inhibition, has not been reported.

Table 1: Summary of Enzyme Binding and Inhibition Data No publicly available data.

Target Enzyme IC50 / Ki Type of Inhibition Method

DNA/RNA Binding, Intercalation, and Modulation of Gene Expression in Cell Lines

There is no published evidence to suggest that this compound binds to or intercalates with DNA or RNA. Studies investigating its potential to modulate gene expression in any cell lines have not been found in the scientific literature.

Table 3: DNA/RNA Binding and Gene Expression Modulation No publicly available data.

Nucleic Acid Target Binding Mode Affected Genes Cell Line

Cellular Permeability and Subcellular Localization Studies in In Vitro Models

Research on the ability of this compound to cross cellular membranes and its subsequent localization within the cell has not been reported.

Membrane Transport Mechanisms and Efflux Pathway Interactions

No studies are available that describe the mechanisms by which this compound might be transported into or out of cells. Information regarding its potential interaction with cellular efflux pumps, such as P-glycoprotein, is also unavailable.

Intracellular Distribution and Organelle Specificity

There are no experimental data on the subcellular distribution of this compound. Therefore, its potential accumulation in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus remains unknown.

Table 4: Cellular Permeability and Subcellular Localization No publicly available data.

Cell Line Permeability Coefficient Primary Localization Method of Detection

Based on a comprehensive review of available scientific literature, there is currently no specific published research data on the biological interactions of the chemical compound This compound corresponding to the detailed outline provided.

Studies on related imidazole-containing molecules, such as the isomer 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one and other derivatives, have been conducted. nih.govresearchgate.netnih.govmdpi.comnih.gov These studies explore a range of biological activities including anticancer, antifungal, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com However, the specific mechanistic details regarding cell proliferation, apoptosis, cell cycle arrest, inflammatory modulation, and antimicrobial activity (including effects on virulence factors and cell membrane integrity) for This compound are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article with supporting data tables for the requested compound as per the specified outline. The generation of such content would require dedicated experimental investigation into the biological properties of this compound.

Investigation of Ligand-Protein Interactions via Biophysical Techniques

Following extensive research, it has been determined that there is no publicly available scientific literature detailing the investigation of ligand-protein interactions for the specific chemical compound “this compound” using the biophysical techniques of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence quenching and spectroscopy.

The subsequent sections outline the principles and general applications of these techniques in the study of ligand-protein interactions. This information is provided for context on how such investigations would be conducted if research on "this compound" were available.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This method allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. The data obtained from ITC provides a complete thermodynamic profile of the binding interaction, offering insights into the forces that drive the association between a ligand, such as a small molecule, and a protein.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) flows over this surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response signal. SPR provides kinetic data on the interaction, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. This technique is valuable for screening and characterizing the binding of small molecules to protein targets.

Due to the absence of specific research on "this compound," no data tables can be generated for its interaction with any protein using ITC or SPR.

Fluorescence Quenching and Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to study the binding of ligands to proteins. Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, which emit fluorescence at specific wavelengths. When a ligand binds to a protein, it can cause a change in the local environment of these fluorophores, leading to a quenching (decrease) or enhancement of the fluorescence intensity.

By monitoring these changes as a function of ligand concentration, it is possible to determine the binding affinity and stoichiometry of the interaction. The mechanism of fluorescence quenching (static or dynamic) can also be elucidated, providing further information about the binding process. Synchronous fluorescence spectroscopy and three-dimensional fluorescence spectroscopy are variations of this technique that can offer more detailed insights into the conformational changes of the protein upon ligand binding.

As no studies have been published on the interaction of "this compound" with any protein using fluorescence quenching or other spectroscopic methods, the generation of a data table with research findings is not possible.

Emerging Applications and Potential Roles of the Chemical Compound Non Clinical

Role as a Ligand in Coordination Chemistry

There are no available scientific reports detailing the use of 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one as a ligand in coordination chemistry.

No studies on the metal complexation of This compound or its coordination modes with various metal ions have been found in the reviewed literature.

Consistent with the lack of information on its metal complexes, there are no published findings on the catalytic applications of any metal complexes derived from This compound .

Role as a Fluorescent Probe or Imaging Agent in Non-Human/Non-Clinical Contexts

The inherent structural motifs of this compound suggest its potential as a precursor or a core structure for the development of fluorescent probes and imaging agents. The imidazole (B134444) ring, in particular, is a well-established component in the design of fluorescent materials due to its electron-withdrawing properties and ability to participate in extended π-conjugated systems. researchgate.net

The synthesis of fluorescent tags based on the this compound framework can be envisioned through several established chemical strategies. The 2-phenylimidazole (B1217362) core is a known building block for organic luminescent materials. caloongchem.com Modifications to this core structure can be systematically undertaken to enhance its fluorescence properties. For instance, the introduction of electron-donating or electron-withdrawing groups to the phenyl ring can modulate the intramolecular charge transfer (ICT) characteristics, which is a common strategy to tune the fluorescence emission wavelength and quantum yield. rsc.org

Furthermore, the ketone functional group offers a reactive handle for the conjugation of the molecule to other fluorophores or biomolecules. The synthesis of more complex fluorescent probes could involve the condensation of the ketone with hydrazines or amines to form hydrazones or Schiff bases, respectively, which can themselves be fluorescent or can be used to link to other fluorescent moieties. nih.gov The imidazole nitrogen can also be alkylated or functionalized to alter the electronic properties and solubility of the resulting probe. nih.gov

Two fluorescent probes, L1 and L2, based on an imidazole unit have been synthesized for the specific detection of certain ions, demonstrating the utility of the imidazole core in probe design. rsc.org While not directly involving this compound, this research highlights the adaptability of the imidazole scaffold.

Table 1: Potential Synthetic Strategies for Fluorescent Tag Development

Starting Material CoreModification StrategyTarget Property EnhancementExample of Related Chemistry
2-PhenylimidazoleIntroduction of substituents on the phenyl ringTuning of emission wavelength and quantum yieldSynthesis of phenanthroimidazole derivatives for OLEDs rsc.org
Ketone groupCondensation with hydrazine (B178648) derivativesFormation of fluorescent hydrazonesDerivatization of ketones with 2,4-dinitrophenylhydrazine (B122626) nih.govresearchgate.net
Imidazole N-HAlkylation or arylationModification of solubility and electronic propertiesSynthesis of N-substituted imidazole analogs nih.gov

In the context of non-human and non-clinical cell biology, fluorescent probes derived from this compound could potentially be used for bioimaging. The imidazole moiety is present in many biological molecules and has been incorporated into probes for medical imaging. mdpi.com For instance, radiolabeled nitroimidazole compounds are used for imaging tumor hypoxia. researchgate.net While the subject compound is not a nitroimidazole, this demonstrates the biological compatibility of the imidazole core.

A key application of small molecule fluorescent probes is the visualization of subcellular structures and the localization of specific proteins. A probe based on this compound could be designed to selectively bind to certain cellular components. The imidazole ring and the phenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which could be exploited for targeted binding.

For example, by attaching a specific targeting ligand to the this compound scaffold, it might be possible to direct the probe to a particular protein of interest. The subsequent visualization of the probe's fluorescence would then reveal the localization of that protein within the cell. Imidazole derivatives have been explored for their potential in bioimaging, with some studies focusing on their two-photon absorption properties for deeper tissue imaging. researchgate.net

Analytical Chemistry Applications of the Chemical Compound

The chemical structure of this compound also lends itself to various applications in analytical chemistry, particularly in chromatographic separations and spectroscopic analysis.

The presence of an imidazole ring in this compound makes it a candidate for use in chromatographic separations, especially in the context of chiral resolution. Imidazole derivatives have been successfully used as solutes in high-performance liquid chromatography (HPLC) for the study of chiral discrimination mechanisms. nih.gov In such studies, imidazole compounds interact with chiral selectors, such as cyclodextrins, in the mobile phase, leading to the separation of enantiomers. nih.gov

The specific compound, this compound, if synthesized in a chiral form (for example, by introducing a chiral center in a substituent), could potentially be resolved using chiral chromatography. Conversely, the achiral compound itself could be used as a ligand in a chiral stationary phase. The nitrogen atoms in the imidazole ring can coordinate with metal ions, which can then act as chiral recognition sites. caloongchem.com The development of universal HPLC methods for the separation of imidazole derivatives has been a subject of research, indicating the broad applicability of this class of compounds in chromatography. ptfarm.pl

Table 2: Potential Chromatographic Applications

Application AreaPotential Role of the CompoundPrinciple of SeparationRelevant Research
Chiral ResolutionAs a chiral analyteDiastereomeric interactions with a chiral stationary phase or chiral mobile phase additiveSeparation of imidazole derivative enantiomers using cyclodextrins nih.gov
Chiral Stationary PhaseAs a ligandFormation of transient diastereomeric complexes with chiral analytesUse of imidazole derivatives in chiral catalyst development acs.org
Reversed-Phase HPLCAs an analyteHydrophobic interactions with the stationary phaseGeneral HPLC methods for imidazole antifungal compounds ptfarm.pl

The ketone functional group in this compound is a key feature that allows for its use as a derivatizing agent or for its own derivatization in spectroscopic analysis. Ketones are commonly derivatized to enhance their detection in techniques like HPLC-UV or mass spectrometry.

A widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone. nih.govresearchgate.netyorku.ca This derivative is highly colored and can be easily detected by UV-Vis spectroscopy. This reaction is a standard method for the determination of aldehydes and ketones in various samples. nih.govresearchgate.net Similarly, this compound could be quantified by converting it to its DNPH derivative.

Other derivatizing agents for ketones include 2-nitrophenylhydrazine (B1229437) (2-NPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com The resulting derivatives often have improved chromatographic properties and can be more readily ionized in mass spectrometry, leading to lower detection limits. researchgate.netsigmaaldrich.com

Conversely, if this compound were to be used as a derivatizing agent itself, the imidazole-phenyl-ethanone moiety would be introduced into the target analyte. This could be useful if this moiety imparts favorable spectroscopic properties, such as a strong UV absorbance or fluorescence, to an otherwise difficult-to-detect analyte.

Table 3: Common Derivatizing Agents for Ketones

Derivatizing AgentResulting DerivativeAnalytical TechniqueAdvantage
2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneHPLC-UV, LC-MSStrong UV absorbance, well-established method nih.govresearchgate.netyorku.ca
2-Nitrophenylhydrazine (2-NPH)2-NitrophenylhydrazoneHPLC-DAD, LC-MSProvides information on the functionality (ketone vs. carboxylic acid) nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)OximeGC-MSForms stable derivatives, suitable for GC analysis sigmaaldrich.com

Future Directions and Research Opportunities for the Chemical Compound

Development of Novel and Sustainable Synthetic Strategies for the Chemical Compound

The synthesis of 2-substituted imidazoles, such as 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one, presents distinct challenges compared to their N-substituted (1-yl) counterparts. Future research must focus on creating efficient, selective, and sustainable methods for its production.

Current strategies for related 2-aryl-benzimidazoles often involve the condensation of o-phenylenediamines with aldehydes, which can require harsh conditions or catalysts. researchgate.netnih.gov For the target compound, which lacks the fused benzene (B151609) ring, classic methods like the Debus-Radziszewski synthesis could be adapted, but these often suffer from low yields and by-product formation.

Prospective research should pivot towards greener and more advanced synthetic protocols. This includes the development of one-pot, multi-component reactions that improve process efficiency. rsc.org Microwave-assisted organic synthesis (MAOS) also presents a viable path to accelerate reaction times and potentially increase yields under solvent-free conditions. rsc.org Furthermore, a significant opportunity lies in the exploration of novel catalytic systems. The use of silica-supported catalysts nih.gov or developing metal-catalyzed cross-coupling reactions specifically tailored for the C-2 arylation of the imidazole (B134444) ring with a 4-acetylphenyl moiety could provide a more direct and high-yielding route. The overarching goal is to design a synthesis that is not only high-yielding but also environmentally benign, minimizing waste and avoiding hazardous reagents. rsc.org

Exploration of New Structural Analogues with Enhanced Mechanistic Specificity or Potency

The core structure of this compound is a prime scaffold for the generation of structural analogues with potentially enhanced or novel biological activities. Future work should systematically explore modifications at key positions to build a comprehensive structure-activity relationship (SAR) profile.

The 2-phenylimidazole (B1217362) scaffold is a recognized building block for molecules with anti-inflammatory and anti-microbial properties. caloongchem.com By strategically modifying the core, researchers can fine-tune pharmacological properties. caloongchem.com Opportunities for analogue development include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) to the phenyl ring can alter the electronic properties and steric profile of the molecule. For instance, fluorinated analogues of related phenylimidazoles have been investigated for their biological activities. nih.gov

Alteration of the Ethanone (B97240) Group: The ketone functionality can be reduced to a secondary alcohol, as seen in related compounds like (1R)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-ol, or converted to other functional groups such as amines (e.g., (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine) or oximes. bldpharm.combldpharm.com These changes can drastically affect the compound's polarity, hydrogen bonding capacity, and biological targets.

Derivatization to Chalcones: The acetyl group provides a reactive handle for condensation reactions. Reacting the parent compound with various benzaldehydes could yield a library of imidazole-based chalcones, a class of compounds known for antifungal and other pharmacological effects. mdpi.com

Substitution on the Imidazole Ring: The imidazole ring itself can be substituted at other positions, which can influence its binding and electronic characteristics. caloongchem.com

The table below summarizes potential avenues for analogue exploration based on modifications observed in related imidazole compounds.

Modification Site Potential Modification Rationale / Potential Impact Example from Related Compounds
Phenyl RingFluorination, HydroxylationModulate electronic properties, improve binding affinity4-(2-Fluorophenyl)-1H-imidazole nih.gov
Ethanone GroupReduction to alcoholAlter polarity and hydrogen bonding(1R)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-ol bldpharm.com
Ethanone GroupConversion to amineIntroduce basic center, potential for new interactions(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine bldpharm.com
Ethanone GroupCondensation to chalcone (B49325)Create extended π-system, known pharmacophore(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one mdpi.com
Imidazole RingN-alkylation/arylationModify steric bulk and solubility1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride sigmaaldrich.com

Deeper Elucidation of Molecular Biological Mechanisms and Target Validation in Complex Systems

A critical future direction is the comprehensive biological evaluation of this compound to uncover its mechanism of action. The phenylimidazole motif is present in compounds that target a range of biological systems, but the specific activity of this isomer is unknown. researchgate.net

Initial research should involve high-throughput screening against diverse panels of biological targets, such as enzymes (e.g., kinases, proteases) and receptors. A particularly relevant target class is the indoleamine 2,3-dioxygenase (IDO) enzyme, which is inhibited by some 4-phenyl-imidazole derivatives and is a target for cancer immunotherapy. nih.gov

Following the identification of initial hits, target validation is essential. This involves confirming the interaction between the compound and its putative target in more complex and physiologically relevant models. Future studies should move beyond simple enzymatic assays to cellular models, including 3D cell cultures like spheroids, which better mimic the microenvironment of tissues. nih.gov Investigating the compound's effect on cell migration, proliferation, and signaling pathways in cancer cell lines (e.g., breast, prostate, glioblastoma) could reveal potential anticancer applications. nih.gov

Expansion into Novel Non-Biological Applications and Interdisciplinary Research

The potential applications for this compound and its derivatives extend beyond pharmacology into materials science and catalysis. The 2-phenylimidazole structure is a precursor for N-heterocyclic carbenes (NHCs), which are a powerful class of ligands in organometallic chemistry. nih.govsigmaaldrich.com

Future interdisciplinary research should focus on:

N-Heterocyclic Carbene (NHC) Ligand Synthesis: The target compound can be derivatized to form NHC ligands. These ligands are known to form highly stable complexes with transition metals, acting as superior alternatives to traditional phosphine (B1218219) ligands in many catalytic processes due to their strong σ-donating properties. sigmaaldrich.comnih.gov

Homogeneous Catalysis: Metal complexes bearing NHC ligands derived from this compound could be investigated for their catalytic activity in key organic transformations such as cross-coupling reactions, metathesis, and hydrogenation. sigmaaldrich.com

Materials Science: The 2-phenylimidazole core can be incorporated into polymers to enhance their thermal stability and mechanical properties. caloongchem.com There is also potential for its use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), where stable, charge-transporting molecules are required. caloongchem.com

Chemical Sensors: By functionalizing the core structure with specific recognition groups, derivatives could be designed as selective chemical sensors for detecting entities like heavy metal ions or biological markers. caloongchem.com

Curing Agents: Simple 2-phenylimidazole is used as a curing agent for epoxy resins and polyurethanes, imparting excellent chemical resistance and thermal stability. chemicalbook.comchemicalbook.com This suggests a potential application for the title compound or its derivatives in polymer chemistry.

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Design and Discovery

The design and discovery of novel analogues and applications for this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can navigate the vast chemical space to identify promising candidates more efficiently than traditional methods. astrazeneca.com

Future research should leverage AI and ML in the following areas:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing chemical data to predict the physicochemical and biological properties of virtual analogues. astrazeneca.commdpi.com This allows for the in silico screening of large libraries of potential derivatives to prioritize the most promising candidates for synthesis, saving considerable time and resources. mednexus.org

De Novo Drug Design: AI can be employed for the de novo design of novel molecules. researchgate.net Generative models can create entirely new structures based on a desired set of properties, such as high binding affinity for a specific biological target or optimized electronic properties for a materials science application.

Structure-Based Design: For identified biological targets, AI can enhance structure-based drug design. nih.gov By analyzing the 3D structure of a target protein, AI algorithms can predict binding modes and affinities, guiding the rational design of more potent and selective inhibitors. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools can also assist in planning the synthesis of new analogues by predicting reaction outcomes and suggesting optimal synthetic routes, further streamlining the research and development pipeline.

By embracing these advanced computational approaches, the exploration of the chemical space around this compound can be made more strategic, efficient, and innovative. researchgate.net

Q & A

How can synthetic routes for 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one be optimized to improve yield and purity?

Answer:
Optimization often involves selecting reaction conditions that minimize side products. For example:

  • Nucleophilic Substitution : Use potassium carbonate in acetonitrile for alkylation steps to enhance reactivity and reduce byproducts .
  • Condensation Reactions : Employ Claisen-Schmidt condensation with aldehydes in ethanol under basic conditions (e.g., 15% KOH) to form ketone intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the target compound. Purity can be confirmed via HPLC or LC-MS .

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR (e.g., 400 MHz in CDCl3) resolve aromatic protons and carbonyl groups. DEPTQ experiments clarify carbon environments .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX suite) determines bond lengths and angles. For example, mean C–C bond lengths of 0.005 Å and R-factor < 0.08 ensure accuracy .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Gaussian09 with B3LYP/6-31G(d) basis sets is standard .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal enzymes) using GROMACS to assess binding stability .
  • Docking Studies : Autodock Vina predicts binding affinities for imidazole-derived ligands in antifungal applications .

How should researchers address contradictions in crystallographic data during refinement?

Answer:

  • Software Validation : Cross-validate using SHELXL (for small molecules) and SHELXPRO (for macromolecules). Despite newer tools, SHELXL remains robust for high-resolution data .
  • ORTEP-3 Visualization : Graphical interfaces (e.g., ORTEP-III) highlight disordered regions or thermal motion discrepancies .
  • Twinned Data Handling : Use TWINLAW in SHELXL to refine datasets with twin fractions > 0.3 .

What methodological approaches are used to assess the environmental impact of this compound?

Answer:

  • Degradation Studies : Monitor hydrolysis/photolysis under UV light (λ = 254 nm) in aqueous buffers (pH 4–9) via LC-MS to identify breakdown products .
  • Ecotoxicology Assays : Use Daphnia magna or algal models (OECD Test 201) to determine EC50 values .
  • Persistence Analysis : Measure soil half-life (t1/2) using gas chromatography-mass spectrometry (GC-MS) .

How can researchers resolve discrepancies in biological activity data for imidazole derivatives?

Answer:

  • Dose-Response Validation : Replicate antifungal assays (e.g., against Candida albicans ATCC 10231) using CLSI M27 guidelines to ensure reproducibility .
  • Structural Analog Comparison : Compare IC50 values with analogs (e.g., ketoconazole) to isolate substituent effects .
  • Cytotoxicity Controls : Test against mammalian cell lines (e.g., HEK293) to rule off-target effects .

What advanced techniques are recommended for analyzing tautomeric equilibria in imidazole-containing compounds?

Answer:

  • Variable-Temperature NMR : Track proton shifts (e.g., imidazole NH) between 298–400 K to identify tautomers .
  • Neutron Diffraction : Resolve hydrogen positions in crystals (e.g., using SHELXL-NT) .
  • Computational pKa Prediction : Use MarvinSketch (ChemAxon) to estimate tautomer stability in aqueous media .

How can synthetic impurities in this compound be identified and quantified?

Answer:

  • LC-MS/MS : Hypersil GOLD C18 columns (2.1 × 50 mm) with ESI+ detect trace impurities (LOQ = 0.1%) .
  • NMR Relaxation Methods : T1ρ experiments distinguish closely related byproducts (e.g., regioisomers) .
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data (Mercury 4.3) to detect crystalline impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.